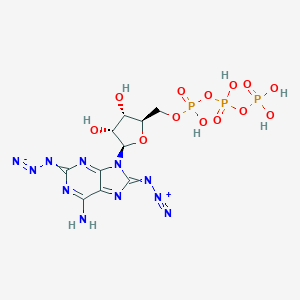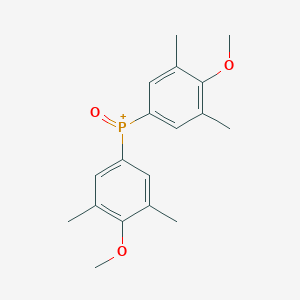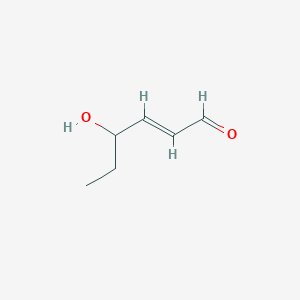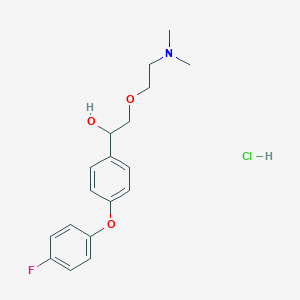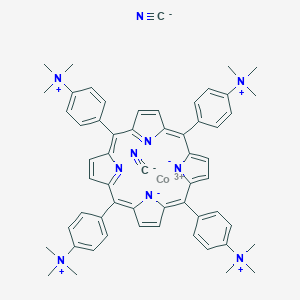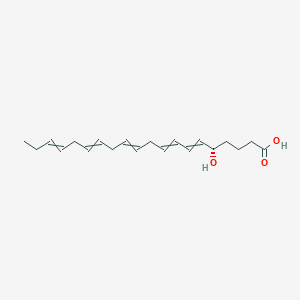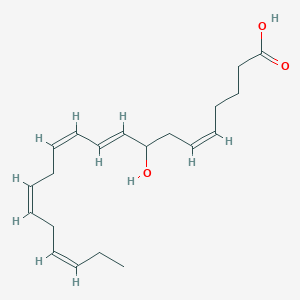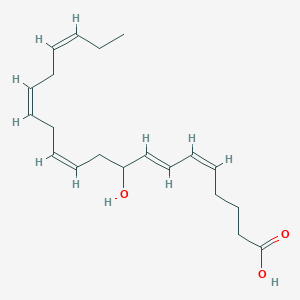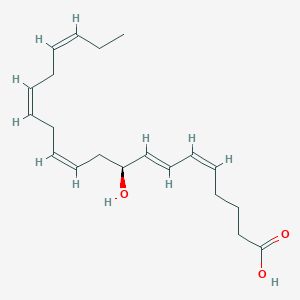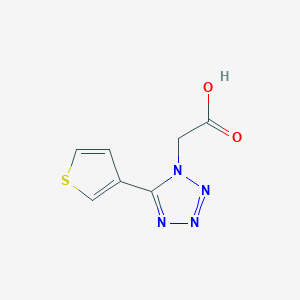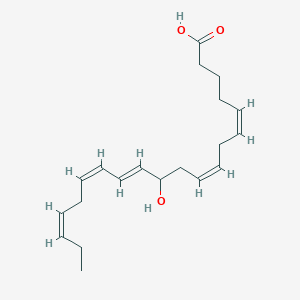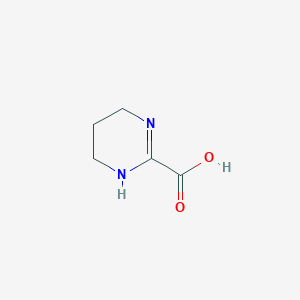
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid (THP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is not fully understood. However, studies have suggested that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various cellular targets, including enzymes and receptors.
生化学的および生理学的効果
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can modulate the activity of various enzymes, including COX-2, MMP-9, and PKC. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various receptors, including the P2X7 receptor and the adenosine A2A receptor. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to affect various physiological processes, including inflammation, angiogenesis, and cell proliferation.
実験室実験の利点と制限
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for the study of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. One area of research is the development of new synthetic methods for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. Finally, there is a need for further studies to determine the safety and efficacy of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid in vivo, which could lead to the development of new therapeutic agents based on 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid.
In conclusion, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid represents an exciting area of research in medicinal chemistry and has the potential to lead to the development of new therapeutic agents.
合成法
The synthesis of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be achieved through several methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both methods have been shown to be effective in synthesizing 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid with high yields.
科学的研究の応用
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
特性
CAS番号 |
129578-99-0 |
|---|---|
製品名 |
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid |
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
1,4,5,6-tetrahydropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H2,(H,6,7)(H,8,9) |
InChIキー |
GBQXFUIEIKDGHL-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)O |
正規SMILES |
C1CNC(=NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



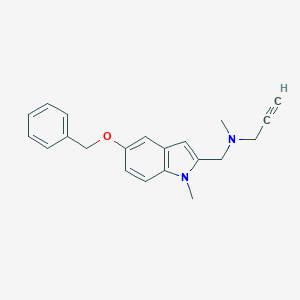
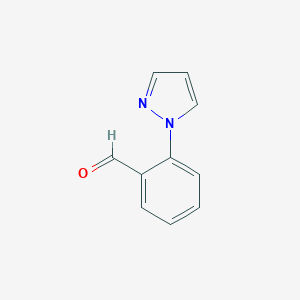
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
